

Technical Support Center: Peroxide Removal from Laboratory Ethers

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Compound of Interest

Compound Name: Diethyl peroxide

Cat. No.: B1213312

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This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the safe and effective removal of peroxides from common laboratory ethers.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove peroxides from ethers? A1: Ethers can react with atmospheric oxygen under normal storage conditions to form unstable and potentially explosive peroxide by-products.^{[1][2]} These peroxides are sensitive to heat, friction, and mechanical shock.^{[1][3]} When ethers are distilled or evaporated, these peroxides can become concentrated, creating a significant risk of violent explosion, which has led to numerous laboratory accidents, injuries, and even fatalities.^{[1][4]}

Q2: Which common laboratory ethers are prone to peroxide formation? A2: Several commonly used ethers are susceptible to peroxide formation, including diethyl ether, tetrahydrofuran (THF), dioxane, and diisopropyl ether.^{[1][5]} Diisopropyl ether is noted as being particularly hazardous and susceptible to rapid peroxide formation.^{[1][2][5]}

Q3: How can I detect the presence of peroxides in an ether? A3: There are several methods for detecting peroxides:

- **Peroxide Test Strips:** These are commercially available strips that provide a semi-quantitative measurement of peroxide concentration, typically indicated by a color change.^{[1][5][6][7][8]} They are suitable for routine checks of simple ethers like diethyl ether and THF.^{[1][6]}

- Potassium Iodide (KI) Test: This is a more sensitive chemical test.^[6] Shaking the ether with a fresh solution of potassium iodide and a few drops of acid will cause the aqueous layer to turn yellow or brown if peroxides are present, due to the liberation of iodine.^{[1][2][6]} Adding a starch solution will result in a dark blue color, indicating even trace amounts of peroxides.^[1]

Q4: How often should I test my ethers for peroxides? A4: All opened containers of peroxide-forming ethers should be tested periodically. A general guideline is to test at a minimum of three-monthly intervals.^[1] Some safety protocols recommend testing Class A peroxide formers (like diisopropyl ether) every 3 months and Class B formers (like diethyl ether and THF) every 6 to 12 months, depending on storage conditions and whether an inhibitor is present.^{[2][8]} Always test ethers before any distillation or concentration step, regardless of the container's age.^{[4][6][7][9]}

Q5: What is the purpose of inhibitors in commercial ethers? A5: Many commercial ethers are supplied with an oxidation inhibitor, such as butylated hydroxytoluene (BHT), to prevent or slow down the formation of peroxides.^{[4][10]} However, these inhibitors are consumed over time, especially after a container has been opened and exposed to air.^[9] Purification methods, particularly passing the ether through activated alumina, will remove these inhibitors, making the purified ether more susceptible to future peroxide formation.^{[1][2][9]}

Troubleshooting Guide

Issue: I see crystals in the ether or a crystalline solid around the cap of the container. Solution: DO NOT MOVE OR OPEN THE CONTAINER.^{[7][9]} The presence of crystals or a solid precipitate in a peroxidizable liquid is an extremely dangerous situation, indicating a high concentration of potentially explosive peroxides.^{[4][6][11]} The container should be treated as a potential bomb.^{[6][7][11]} Secure the area to prevent disturbance, warn other laboratory personnel, and immediately contact your institution's Environmental Health and Safety (EHS) office for emergency disposal.^{[4][5][9]}

Issue: My peroxide test strip gives an ambiguous or off-scale reading. Solution: If the test strip color is darker than the highest concentration on the scale, you must assume the peroxide level is dangerously high (>100 ppm).^[5] In such cases, the ether should not be used and must be scheduled for disposal.^{[3][7]} For a more definitive reading, you can use a chemical method like the potassium iodide test, which is often more sensitive and can detect a wider range of peroxide types.^[6]

Issue: I treated my ether to remove peroxides, but a subsequent test still shows they are present. Solution: The peroxide removal procedure may not have been sufficient. Repeat the treatment. For the ferrous sulfate wash, this means performing additional extractions with a fresh solution until a negative peroxide test is achieved.^{[1][9]} For the alumina column method, ensure you are using a sufficient amount of freshly activated alumina. A suggested amount is 100g of alumina per 100mL of solvent.^[9]

Issue: The ether I purified recently has already tested positive for peroxides again. Solution: This is a common occurrence because the purification process, especially using activated alumina, removes the manufacturer-added inhibitors.^{[1][2]} Ether that has been purified in this way is highly susceptible to re-oxidation and should be used immediately.^{[1][9]} It should not be stored for future use. If storage is necessary, a small amount of an inhibitor like BHT can be added.

Peroxide Hazard Levels

The concentration of peroxides dictates the level of hazard and the appropriate course of action.

Peroxide Concentration (ppm)	Hazard Level & Recommended Action
< 3 ppm	Reasonably safe for most laboratory procedures. [6] [11]
3 - 30 ppm	Moderate hazard. Avoid any procedures that concentrate the peroxides (e.g., distillation). Disposal is recommended if not used soon. [6] [11]
> 30 ppm - 50 ppm	Unacceptable hazard. The ether must be purified using a suitable procedure before any use. [1] [4] [6] [11]
≥ 100 ppm	Serious hazard. Do not use. Avoid handling and contact EHS for immediate disposal. [3] [4] [5] [7] [8]
Visible Crystals/Discoloration	EXTREME HAZARD. Treat as a potential bomb. Do not handle. Contact EHS for emergency disposal. [4] [5] [6] [7] [9] [11]

Experimental Protocols

Caution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, when handling ethers and performing these procedures. Work in a well-ventilated fume hood.

Method 1: Treatment with Activated Alumina

This method is effective for removing hydroperoxides and is suitable for both water-soluble and water-insoluble ethers.[\[11\]](#)

Materials:

- Glass chromatography column with a stopcock
- Activated alumina (basic, activity I)

- Glass wool or fritted glass disc
- Peroxidizable ether
- Collection flask

Procedure:

- Securely clamp the chromatography column in a vertical position inside a fume hood.
- Place a small plug of glass wool or ensure the fritted disc is in place at the bottom of the column to retain the alumina.
- Fill the column with activated alumina. A general rule is to use approximately 100g of alumina for every 100mL of ether to be purified.[\[9\]](#)
- Gently tap the column to pack the alumina.
- Carefully pour the ether containing peroxides onto the top of the alumina column.
- Allow the ether to percolate through the column under gravity.[\[1\]](#) You can apply gentle pressure with an inert gas (e.g., nitrogen) to speed up the process.[\[12\]](#)
- Collect the purified ether in a clean collection flask.
- Test the collected ether for the presence of peroxides to confirm their removal.
- Important: The purified ether no longer contains inhibitors and should be used immediately. [\[1\]](#)[\[9\]](#) The alumina column will retain peroxides and should be flushed with a dilute acidic solution of ferrous sulfate before disposal as hazardous waste.[\[11\]](#)

Method 2: Treatment with Acidified Ferrous Sulfate

This method is effective for water-insoluble ethers and works by chemically reducing the peroxides.[\[13\]](#)

Materials:

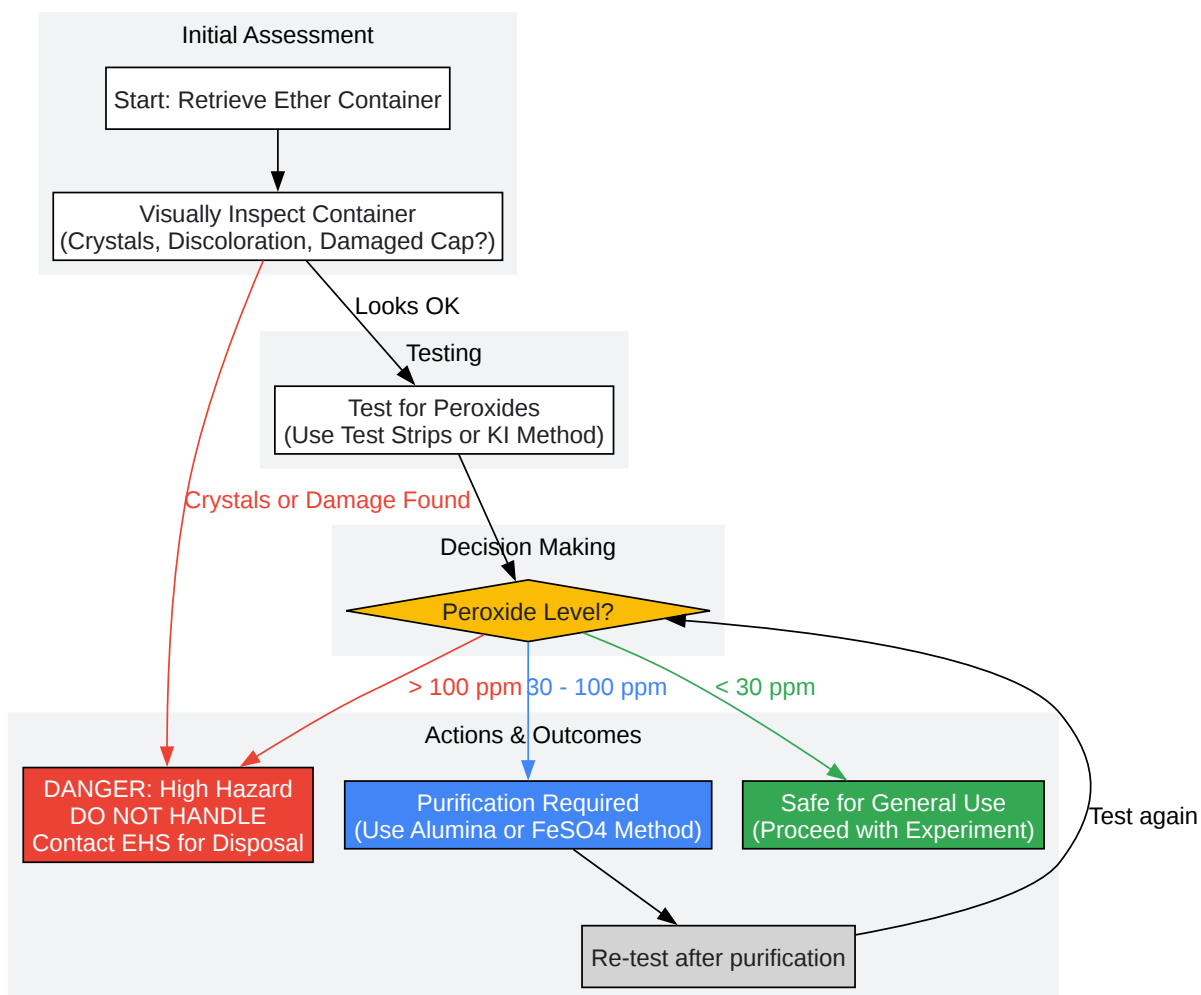
- Separatory funnel

- Peroxidizable ether
- Ferrous sulfate heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$)
- Concentrated sulfuric acid (H_2SO_4)
- Distilled water
- Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

- Prepare the Ferrous Sulfate Solution: Prepare the reagent fresh. A common formulation is to dissolve 60 g of ferrous sulfate in 110 mL of distilled water and carefully add 6 mL of concentrated sulfuric acid.[\[4\]](#)[\[9\]](#)
- Pour the ether to be purified into a separatory funnel.
- Add an equal volume of the freshly prepared ferrous sulfate solution to the separatory funnel.[\[6\]](#)
- Stopper the funnel and shake. Caution: Vent the funnel frequently to release any pressure buildup. For the first extraction, shaking should be very gentle.[\[6\]](#)[\[9\]](#)
- Allow the layers to separate. Drain and discard the lower aqueous layer.
- Repeat the washing process (steps 3-5) with fresh portions of the ferrous sulfate solution until the ether tests negative for peroxides.[\[1\]](#)[\[9\]](#)
- Wash the purified ether with water to remove any residual acid and iron salts.
- Dry the ether by stirring it with an anhydrous drying agent like magnesium sulfate or sodium sulfate.
- Filter or decant the ether from the drying agent. The purified ether is now ready for use.

Workflow for Handling Laboratory Ethers



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Caption: Decision workflow for the safe handling and testing of laboratory ethers.

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